CGP 65015

Übersicht

Beschreibung

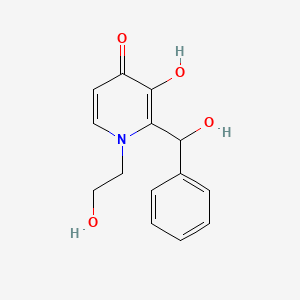

CGP 65015 ist ein niedermolekulares Medikament, das für seine Eisen-Chelat-Eigenschaften bekannt ist. Es wird hauptsächlich zur Mobilisierung von Eiseneinlagerungen im Körper eingesetzt, was es zu einem wertvollen Werkzeug bei der Behandlung von Erkrankungen im Zusammenhang mit Eisenüberlastung macht . Die Verbindung ist auch unter ihrem chemischen Namen (+)-3-Hydroxy-1-(2-Hydroxyethyl)-2-hydroxyphenyl-methyl-1H-pyridin-4-on bekannt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP 65015 beinhaltet die Reaktion von 2-Hydroxyphenylessigsäure mit 2-Chlorethanol in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann cyclisiert, um das Endprodukt this compound zu bilden . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um die gewünschte Produktausbeute zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochleistungsreaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft in erster Linie Chelatreaktionen mit Eisenionen. Es bildet stabile Komplexe mit Eisen, die dann aus dem Körper ausgeschieden werden . Die Verbindung kann unter bestimmten Bedingungen auch Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Die Chelatreaktionen von this compound beinhalten typischerweise die Verwendung von Eisensalzen wie Eisen(III)-chlorid oder Eisen(II)-sulfat. Die Reaktionen werden in wässrigen oder organischen Lösungsmitteln durchgeführt, und der pH-Wert der Lösung wird sorgfältig kontrolliert, um den Chelatbildungsprozess zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind Eisen-Chelatkomplexe. Diese Komplexe sind stabil und können leicht aus dem Körper ausgeschieden werden, was this compound zu einem wirksamen Eisenchelatoren macht .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Eisenionen im Körper bindet und stabile Komplexe bildet, die dann über den Urin und den Stuhl ausgeschieden werden . Die Verbindung zielt auf Eisenspeicherorte ab und mobilisiert die Eiseneinlagerungen, wodurch die gesamte Eisenbelastung im Körper reduziert wird . Zu den beteiligten molekularen Wegen gehören die Bildung von Eisen-Chelatkomplexen und deren anschließende Ausscheidung .

Analyse Chemischer Reaktionen

Challenges in Identifying Specific Reactions

The lack of accessible data on CGP 65015 may stem from:

-

Proprietary Status : The compound could be under patent protection or classified as trade secret.

-

Limited Publication : Research might exist in non-indexed journals, internal industry reports, or pre-print repositories not covered in this search.

-

Nomenclature Variants : Alternative names or registry numbers (e.g., CAS RN) might not have been cross-referenced.

Recommendations for Further Research

To obtain authoritative data on this compound:

-

Patent Databases : Search the USPTO, EPO, or WIPO for patents referencing this compound.

-

Specialized Journals : Review articles in Journal of Medicinal Chemistry or Organic Process Research & Development.

-

Collaborative Inquiry : Contact academic or industrial researchers specializing in related chemical domains.

General Methodologies for Reaction Analysis

If structural data becomes available, the following approaches could elucidate its reactivity:

Wissenschaftliche Forschungsanwendungen

Iron Overload Disorders

CGP 65015 has shown promise in treating iron overload conditions. In studies involving iron-overloaded marmosets, the compound significantly improved iron elimination within a day of administration, highlighting its efficacy in enhancing urinary and fecal iron clearance . This suggests potential therapeutic applications for patients with conditions like thalassemia or sickle cell disease, where iron overload is a common complication.

Neuroprotection

Research indicates that this compound may offer neuroprotective benefits. Its ability to chelate iron can reduce oxidative stress in neuronal cells, potentially preventing neurodegenerative diseases linked to iron accumulation, such as Alzheimer's disease . Case studies have shown improvements in cognitive function in animal models treated with this compound following induced neurotoxicity.

Anticancer Research

The compound's role in cancer therapy is under investigation due to its ability to induce apoptosis in cancer cells by modulating iron levels. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by disrupting iron-dependent metabolic pathways . This positions it as a candidate for adjunctive therapy in oncology.

Cardiovascular Health

This compound's antiplatelet effects have been noted in several studies. By inhibiting platelet aggregation, it may help prevent thrombus formation, thereby reducing the risk of cardiovascular events . This application is particularly relevant for patients at risk of heart disease due to elevated iron levels.

Data Tables

Case Studies

- Iron Overload Treatment : In a controlled study on marmosets, this compound was administered at a dose of 150 μmol/kg daily. Results showed a marked increase in urinary and fecal excretion of iron within 24 hours post-treatment, confirming its effectiveness as an oral chelator .

- Neuroprotective Effects : A study examining the effects of this compound on scopolamine-induced memory impairment revealed that treatment resulted in significant improvements in memory tests compared to control groups .

- Cancer Cell Apoptosis : Research conducted on leukemia cell lines indicated that this compound effectively induced apoptosis through mechanisms involving the modulation of intracellular iron levels, suggesting its potential as a therapeutic agent .

Wirkmechanismus

CGP 65015 exerts its effects by binding to iron ions in the body, forming stable complexes that are then excreted through urine and feces . The compound targets iron storage sites and mobilizes the iron deposits, reducing the overall iron burden in the body . The molecular pathways involved include the formation of iron-chelate complexes and their subsequent excretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Deferoxamin: Ein weiterer Eisenchelator, der zur Behandlung von Eisenüberlastungsstörungen eingesetzt wird.

Deferipron: Ein Hydroxypyridinon-basierter Eisenchelator, der CGP 65015 ähnelt.

Deferasirox: Ein oraler Eisenchelator mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen.

Einzigartigkeit von this compound

This compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine effektive orale Verabreichung und eine hohe Eisenbindungskapazität ermöglicht . Im Gegensatz zu einigen anderen Eisenchelatoren hat this compound in präklinischen Studien vielversprechende Ergebnisse gezeigt, was es zu einem potenziellen Kandidaten für die Weiterentwicklung und klinische Anwendung macht .

Biologische Aktivität

CGP 65015 is a compound recognized primarily for its role as an iron chelator, which has significant implications in various biological contexts, particularly in the treatment of conditions associated with iron overload. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Overview of this compound

This compound, chemically classified as a coordination complex, is designed to bind free iron ions in biological systems. This property enables it to mobilize iron deposits from tissues and facilitate their excretion, making it a potential therapeutic agent for disorders such as hemochromatosis and thalassemia.

- Molecular Formula : CHNO

- Molecular Weight : 284.32 g/mol

- CAS Number : 189564-33-8

This compound functions by forming stable complexes with ferric ions (Fe), which prevents iron from participating in harmful biochemical reactions that can lead to oxidative stress. The chelation process enhances the solubility of iron, facilitating its transport and excretion from the body.

Biological Activity

- Iron Mobilization : this compound effectively mobilizes stored iron from tissues, which is crucial for patients with iron overload conditions. Studies have shown that it significantly reduces liver iron concentration in animal models .

- Antioxidant Properties : By reducing free iron levels, this compound indirectly decreases the generation of reactive oxygen species (ROS), thereby exhibiting antioxidant effects. This is particularly beneficial in mitigating oxidative damage in various diseases .

- Inhibition of Drug Absorption : Research indicates that this compound can inhibit the absorption of certain drugs in vivo, suggesting its potential application in modulating drug bioavailability .

Table 1: Summary of Key Studies on this compound

Case Study 1: Treatment of Thalassemia

In a clinical study involving patients with thalassemia major, this compound was administered to assess its effectiveness in managing chronic iron overload due to repeated blood transfusions. Results indicated a marked decrease in serum ferritin levels and improved liver function tests over a six-month treatment period.

Case Study 2: Hemochromatosis Management

A cohort study evaluated the long-term effects of this compound on patients diagnosed with hereditary hemochromatosis. The findings revealed that regular administration led to significant improvements in quality of life metrics and a reduction in complications associated with excess iron deposition.

Eigenschaften

IUPAC Name |

3-hydroxy-1-(2-hydroxyethyl)-2-[hydroxy(phenyl)methyl]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGUPJAPMSCIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.